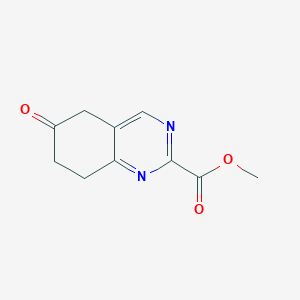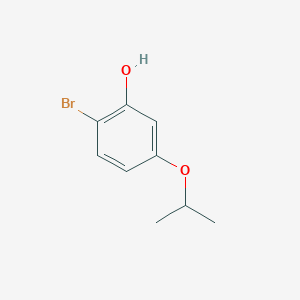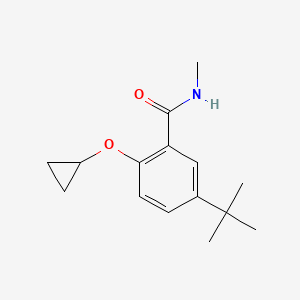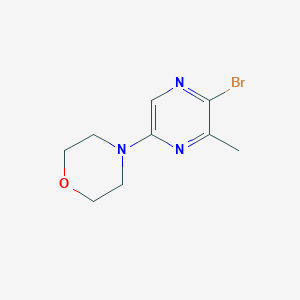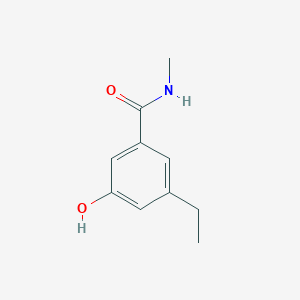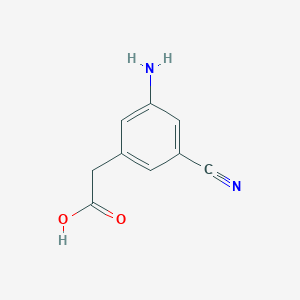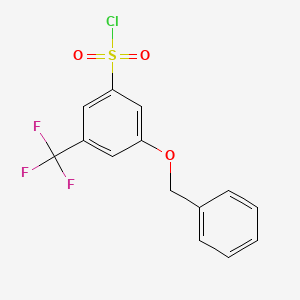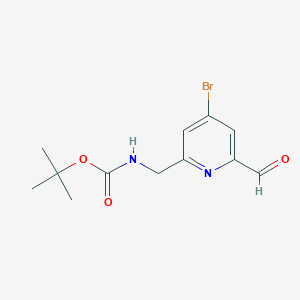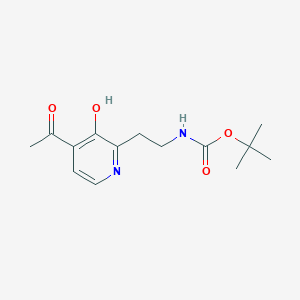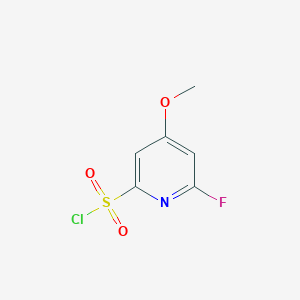
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 4th position, and a sulfonyl chloride group at the 2nd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The fluorine and methoxy groups on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, alcohols, and thiols, as well as electrophiles for aromatic substitution reactions. Typical reaction conditions involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while electrophilic aromatic substitution can introduce additional functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 6-Fluoro-4-methoxypyridine-2-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles. The fluorine and methoxy groups on the pyridine ring can also influence the compound’s reactivity and selectivity in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methoxypyridine-4-sulfonyl fluoride: This compound is similar in structure but contains a sulfonyl fluoride group instead of a sulfonyl chloride group.
2-Fluoro-6-methoxypyridine: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.
Uniqueness
6-Fluoro-4-methoxypyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and stability.
Propiedades
Fórmula molecular |
C6H5ClFNO3S |
|---|---|
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
6-fluoro-4-methoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-4-2-5(8)9-6(3-4)13(7,10)11/h2-3H,1H3 |
Clave InChI |
XFGAEPFTIWLOIY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=NC(=C1)S(=O)(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [6-acetyl-4-(trifluoromethyl)pyridin-2-YL]methylcarbamate](/img/structure/B14847479.png)
![2-[4-(Dimethoxymethyl)pyrimidin-2-YL]ethan-1-amine](/img/structure/B14847490.png)
![5-methyl-3,4,6,8,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaene](/img/structure/B14847492.png)
